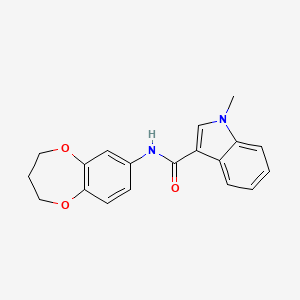
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide is a complex organic compound that features a unique structure combining a benzodioxepin ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-Nα-(2-thienylcarbonyl)-L-phenylalaninamide
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)valinamide
Uniqueness
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide is unique due to its specific combination of a benzodioxepin ring and an indole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H18N2O3
- Molecular Weight : 318.36 g/mol
- LogP : 3.6 (indicating moderate lipophilicity)
The compound's structure features a complex heterocyclic framework that contributes to its biological activity.
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer effects. A study demonstrated that compounds with indole structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent. It acts as an activator of NURR1 (nuclear receptor related 1), which is implicated in the development and maintenance of dopaminergic neurons. This suggests potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting a role in managing inflammatory disorders .
Study 1: Anticancer Efficacy
In a recent study published in the Asian Journal of Organic Chemistry, researchers synthesized various indole-based compounds and evaluated their anticancer activity against human cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of this compound in rodent models of Parkinson's disease. The administration of the compound resulted in improved motor function and reduced neurodegeneration in dopaminergic neurons compared to control groups. This highlights its potential as a therapeutic agent for neurodegenerative conditions .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H18N2O3 |
| Molecular Weight | 318.36 g/mol |
| LogP | 3.6 |
| Anticancer Activity | IC50 < 10 µM (various cell lines) |
| Neuroprotective Activity | Significant improvement in motor function in animal models |
| Anti-inflammatory Activity | Inhibition of COX-2 and iNOS |
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-21-12-15(14-5-2-3-6-16(14)21)19(22)20-13-7-8-17-18(11-13)24-10-4-9-23-17/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,20,22) |
InChI Key |
LVSBOAQAGQHNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















